N-methyl-2-phenylalanine

Description

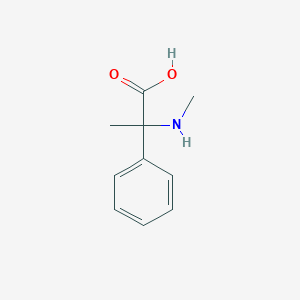

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)-2-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(11-2,9(12)13)8-6-4-3-5-7-8/h3-7,11H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCXSFDPQFYHDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Conformational Analysis of N Methyl 2 Phenylalanine and Its Conjugates

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state conformations of peptides containing N-methyl-2-phenylalanine. Two-dimensional (2D) NMR techniques, such as Total Chemical Shift Correlation Spectroscopy (TOCSY) and Rotating-frame Overhauser Enhancement Spectroscopy (ROESY), are particularly insightful. These methods allow for the complete assignment of proton resonances and the determination of through-space proximities between atoms, which in turn define the peptide's three-dimensional structure.

In studies of vasopressin analogues containing N-methylphenylalanine, 2D NMR has revealed the presence of multiple conformations in solution due to cis/trans isomerization around the N-methylated peptide bond. nih.govnih.gov For instance, the analysis of two cyclic vasopressin analogues showed four distinct sets of proton resonances, indicating four conformational families in equilibrium. nih.gov The major conformation of both peptides was found to contain a trans peptide bond between the first and second residues and a cis bond between the second and third (N-methylphenylalanine) residues. nih.gov In contrast, the minor species exhibited all-trans peptide bonds. nih.gov

Similarly, a conformational analysis of a potent CCK-B agonist, Boc-Trp-(N-Me)Nle-Asp-Phe-NH2, and its inactive analogue, Boc-Trp-(N-Me)Phe-Asp-Phe-NH2, utilized 2D NMR to establish distinct conformational preferences. nih.gov The observation of a cis-trans equilibrium for both analogues, induced by N-methylation, allowed for the full characterization of the proton spectra of the two rotamers. nih.gov The resulting distance constraints from ROESY experiments were then used in molecular dynamics simulations to build detailed 3D models. nih.gov

Furthermore, NMR spectroscopy, in conjunction with computational methods, has been employed to study the conformational effects of N-methylation in various peptide systems. For example, the structure of a highly active and selective αVβ3 antagonist, cyclo(RGDf-(N-Me)V), was determined in aqueous solution using NMR data and molecular dynamics, revealing a fast equilibrium between two inverse γ-turns. monash.edu

Table 1: Representative NMR Data for this compound Containing Peptides

| Peptide/Analogue | Spectroscopic Technique | Key Findings |

| Vasopressin Analogues | 2D NMR (TOCSY, ROESY) | Existence of four conformational families due to cis/trans isomerization. nih.gov |

| CCK-B Agonist Analogues | 2D NMR (ROESY) | Distinct conformational preferences for active and inactive analogues. nih.gov |

| cyclo(RGDf-(N-Me)V) | NMR and Molecular Dynamics | Fast equilibrium between two inverse γ-turns. monash.edu |

Vibrational Spectroscopy (e.g., IR) for Amide Bond Configuration Studies

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the configuration of amide bonds within peptides. The amide I (primarily C=O stretching) and amide II (N-H in-plane bending and C-N stretching) bands are particularly sensitive to the local conformation and hydrogen-bonding environment of the peptide backbone. mpg.deaip.orgmpg.de

In the context of this compound, the absence of an N-H bond at the site of methylation eliminates the corresponding N-H stretching vibration and alters the characteristics of the amide II band. This modification serves as a clear spectroscopic marker. The frequency of the amide I band is influenced by the cis/trans isomerization of the N-methylated peptide bond.

Table 2: Characteristic Amide I and Amide II Vibrational Frequency Ranges for Different Secondary Structures

| Secondary Structure | Amide I (cm⁻¹) | Amide II (cm⁻¹) |

| α-Helix | 1650–1660 | 1540–1550 |

| β-Sheet | 1620–1640 | 1520–1540 |

| β-Turn | ~1640 & ~1660–1690 | ~1535 |

| Random Coil | ~1645 | ~1535 |

Note: These are general ranges and can be influenced by the specific amino acid sequence and solvent conditions.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of this compound Peptides

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. sato-gallery.comresearchgate.net It measures the differential absorption of left and right circularly polarized light by chiral molecules. The shape and magnitude of the CD spectrum in the far-UV region (typically 190-250 nm) are characteristic of the type and amount of secondary structural elements like α-helices, β-sheets, and random coils. sato-gallery.comresearchgate.net

In a study of antimicrobial peptides, the substitution with N-methyl amino acids was shown to affect the secondary structure. nih.gov While the peptides were predominantly unstructured in water, the CD spectra could reveal conformational changes in different environments, such as in the presence of lipid vesicles or in trifluoroethanol (TFE)/water mixtures, which mimic a membrane environment. nih.gov The introduction of an N-methyl group can eliminate a hydrogen bond donor, potentially destabilizing ordered structures. nih.gov

Table 3: Characteristic CD Spectral Features for Common Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm. |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm. |

| Random Coil | Strong negative band around 195 nm. |

X-ray Crystallographic Studies of this compound Containing Peptides and Diketopiperazines

X-ray crystallography provides atomic-resolution three-dimensional structures of molecules in the solid state. This technique has been instrumental in understanding the precise conformational effects of N-methylation on peptide backbones.

Studies on cyclic dipeptides (diketopiperazines) containing N-methyl-phenylalanine have revealed detailed structural information. researchgate.netnih.govnih.gov For instance, the crystal structures of several diketopiperazines of N-methyl-phenylalanine with thia-pipecolic acids and thia-prolines have been determined. researchgate.netnih.gov These studies show how N-methylation, in the absence of classical N-H---O hydrogen bonds, influences the molecular conformation and crystal packing. researchgate.netnih.gov The puckering of the diketopiperazine ring and the non-planarity of the amide bonds are key conformational features that are precisely characterized. nih.govnih.gov

In one study, the crystal structure of a diketopiperazine containing N-methyl-phenylalanine showed a compact S-shape with the phenyl rings folded over the diketopiperazine ring. researchgate.net The analysis of intermolecular interactions revealed the importance of C-H---π interactions in stabilizing the crystal packing. researchgate.net

Furthermore, X-ray crystallography of macrocyclic β-hairpin peptides containing N-methyl-phenylalanine has provided insights into their oligomeric assemblies. acs.org For example, a peptide containing an N-methyl group on Phe20 was shown to form a triangular trimer in the crystalline state. acs.org

Table 4: Crystallographic Data for a Representative this compound Containing Diketopiperazine

| Compound | Crystal System | Space Group | Key Conformational Feature |

| cyclo[(β-S)Pip-(NMe)Phe] | Triclinic | P1 | Compact S-shaped molecule researchgate.net |

Data for cyclo[(β-S)Pip-(NMe)Phe] is representative of the type of information obtained from X-ray crystallographic studies.

Analysis of Cis/Trans Isomerism in N-Methylated Peptide Bonds

A key consequence of N-methylation in a peptide backbone is the lowering of the energy barrier for isomerization around the amide bond. This leads to a significant population of both cis and trans conformers at equilibrium, whereas in non-methylated peptides, the trans conformation is overwhelmingly favored. monash.edumdpi.commdpi.com

Studies on vasopressin analogues containing N-methylphenylalanine have demonstrated the presence of multiple isomers due to cis/trans isomerization. nih.govnih.gov In some cases, the cis isomer can be the major species in solution. nih.gov For example, in two cyclic vasopressin analogues, the major conformation contained a cis peptide bond involving the N-methylphenylalanine residue. nih.gov The presence of cis isomers can have a significant impact on the biological activity of peptides by altering their three-dimensional shape and their ability to bind to receptors. monash.edu Computational studies have shown that N-methylation reduces the energy difference between the cis and trans isomers, making the cis conformation more accessible. monash.edu

Table 5: Factors Influencing Cis/Trans Isomerism of N-Methylated Peptide Bonds

| Factor | Influence on Cis/Trans Ratio |

| Steric Hindrance | Side chains of adjacent residues can favor one isomer over the other. |

| Solvent Polarity | Polar solvents can favor the cis isomer. rsc.org |

| Intramolecular Hydrogen Bonding | Can stabilize a specific isomer. |

| Peptide Sequence | The specific amino acids flanking the N-methylated residue play a crucial role. |

Computational and Theoretical Modeling of N Methyl 2 Phenylalanine Systems

Quantum Chemical Calculations (e.g., DFT, Ab-initio Molecular Dynamics)

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of N-methyl-2-phenylalanine at the electronic level. Methods such as Density Functional Theory (DFT) and ab-initio molecular dynamics are instrumental in characterizing its geometry, electronic structure, and non-covalent interactions.

DFT has been widely employed to determine the optimized geometries and electronic structures of amino acids and their derivatives, including phenylalanine. gelisim.edu.trnih.gov For this compound, geometry optimization using DFT, for instance with the B3LYP functional and a suitable basis set like 6-311++G(d,p), would reveal the most stable spatial arrangement of its atoms. gelisim.edu.tr These calculations can predict bond lengths, bond angles, and dihedral angles, offering insights into how N-methylation influences the backbone and side-chain conformation compared to its parent amino acid, L-phenylalanine.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. scispace.com This information is crucial for understanding the reactivity and electronic properties of this compound and peptides containing this residue.

Table 1: Representative Theoretical Bond Lengths and Angles for Phenylalanine Analogs

| Parameter | Phenylalanine (Theoretical) | Expected Trend for this compound |

| Cα-N Bond Length | ~1.46 Å | Slight elongation due to steric hindrance |

| Cα-Cβ Bond Length | ~1.54 Å | Minimal change |

| N-C(methyl) Bond Length | N/A | ~1.47 Å |

| Cα-N-C(methyl) Bond Angle | N/A | ~115° |

| Φ (Phi) Dihedral Angle | Variable | More restricted range |

| Ψ (Psi) Dihedral Angle | Variable | More restricted range |

Note: The values for this compound are estimations based on general principles of N-methylation and require specific computational studies for precise determination.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π)

N-methylation of the amide nitrogen precludes its participation as a hydrogen bond donor, a critical factor in the formation of secondary structures like alpha-helices and beta-sheets in peptides. However, the carbonyl oxygen can still act as a hydrogen bond acceptor.

A significant non-covalent interaction involving the phenyl ring is the C-H···π interaction, where a C-H bond interacts with the π-electron cloud of the aromatic ring. These interactions play a crucial role in stabilizing specific conformations. rsc.org In derivatives of phenylalanine, evidence for aromatic edge-to-face interactions has been observed, which can be thoroughly investigated using quantum chemical methods. rsc.org The presence of the N-methyl group can influence the geometry and strength of these C-H···π interactions, as well as other van der Waals forces. nih.gov

Furthermore, cation-π interactions, where a cation interacts favorably with the face of the phenyl ring, are another important aspect that can be quantified through high-level quantum calculations. acs.org The electronic nature of the N-methyl group can subtly modulate the quadrupole moment of the phenyl ring, thereby influencing the strength of these interactions.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Peptide Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed information about conformational dynamics and thermodynamics. nih.govresearchgate.net For peptides containing this compound, MD simulations are invaluable for exploring the accessible conformational space and understanding the impact of N-methylation on peptide flexibility and structure. nih.govresearchgate.net

The introduction of an N-methyl group significantly restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This conformational constraint reduces the accessible region of the Ramachandran plot, leading to a more defined set of possible secondary structures. MD simulations can map these conformational preferences and identify the most populated states. nih.govresearchgate.net

Molecular Docking-Based Studies of Ligand-Receptor Interactions Involving this compound Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.orgjscimedcentral.com This technique is extensively used in drug discovery to understand how a ligand, such as a peptide derivative, might interact with a biological target, typically a protein receptor. semanticscholar.org

Derivatives of this compound can be designed as potential inhibitors or modulators of protein-protein interactions. Molecular docking studies can be employed to predict the binding mode and affinity of these derivatives within the active site of a target receptor. For instance, phenylalanine derivatives have been investigated as potential dual inhibitors of MDM2 and MDMX, and docking studies have been crucial in understanding their binding to the p53-binding pockets of these proteins. nih.govresearchgate.net

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then scoring these poses based on a scoring function that estimates the binding affinity. The N-methyl group and the phenyl ring of this compound would be critical determinants of the binding specificity and affinity, engaging in hydrophobic, van der Waals, and potentially C-H···π interactions with the receptor.

Table 2: Key Interactions of Phenylalanine Derivatives in Receptor Binding Sites from Docking Studies

| Interaction Type | Interacting Residues in Receptor | Significance |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine | Anchor the phenyl ring in a hydrophobic pocket. |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Favorable aromatic-aromatic interactions. |

| Cation-π Interactions | Arginine, Lysine | Electrostatic interaction with the phenyl ring. |

| C-H···π Interactions | Glycine (B1666218), Alanine | Stabilization of the bound conformation. |

This table provides a generalized overview based on studies of phenylalanine derivatives; specific interactions for this compound would be target-dependent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For analogues of this compound, QSAR models can be developed to predict their therapeutic or adverse effects.

The first step in QSAR modeling is to describe the chemical structures using a set of molecular descriptors. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). For this compound analogues, descriptors would capture the variations in substituents on the phenyl ring or modifications to the backbone.

Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. This model correlates the descriptors with the observed biological activity (e.g., IC50 values). QSAR studies on phenylalanine analogues have shown that hydrophobic interactions often play a dominant role, with contributions from dipole-dipole interactions and steric effects. nih.gov A well-validated QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates.

Computational Design and Rational Engineering of this compound Containing Peptide Constructs

The unique conformational properties of this compound make it an attractive building block for the computational design and rational engineering of peptides with enhanced stability, bioactivity, and pharmacokinetic profiles. frontiersin.org Computational peptide design aims to create new peptide sequences that fold into a desired three-dimensional structure and exhibit a specific function. nih.gov

Incorporating this compound into a peptide sequence can be used to enforce a specific backbone conformation, such as a β-turn or a helical structure. This is due to the steric hindrance imposed by the N-methyl group, which restricts the allowable (φ, ψ) angles. Computational tools can be used to explore the conformational consequences of introducing this compound at different positions within a peptide. nih.govresearchgate.net

Rational engineering of peptides containing this modified amino acid can lead to the development of potent enzyme inhibitors, receptor agonists or antagonists, and antimicrobial peptides. For example, computational methods can be used to design peptide macrocycles incorporating this compound to improve their binding affinity and stability. nih.gov The design process often involves iterative cycles of computational modeling, synthesis, and experimental validation to optimize the desired properties of the peptide construct.

Research Applications of N Methyl 2 Phenylalanine in Peptidomimetics and Bioactive Molecule Design

Role of N-Methyl-2-phenylalanine in Modulating Peptide Membrane Permeability and Transport

Poor membrane permeability is another major challenge for peptide therapeutics, limiting their oral bioavailability and ability to reach intracellular targets. N-methylation of the peptide backbone, including the use of this compound, is a key strategy to improve this property. nih.govnih.gov The N-methyl group reduces the number of hydrogen bond donors, which can decrease the desolvation penalty associated with crossing the lipid bilayer of cell membranes. unc.edu This enhanced lipophilicity contributes to improved passive diffusion across cellular barriers. nih.govresearchgate.net

| Property | Effect of this compound Incorporation | Mechanism |

| Proteolytic Stability | Increased | Steric hindrance of the N-methyl group prevents protease binding and cleavage. researchgate.netpeptide.com |

| Membrane Permeability | Increased | Reduction of hydrogen bond donors and increased lipophilicity facilitate passive diffusion across cell membranes. nih.govnih.govunc.edu |

| Oral Bioavailability | Potentially Increased | Enhanced stability against digestive enzymes and improved intestinal permeability. peptide.comnih.gov |

The blood-brain barrier (BBB) represents a formidable obstacle for the delivery of drugs to the central nervous system. nih.gov Peptides rich in N-methyl-phenylalanine have been investigated as highly versatile shuttles capable of traversing the BBB through passive transport mechanisms. researchgate.netnih.govacs.org These small, lipophilic peptides can be conjugated to various therapeutic cargoes that are otherwise unable to cross the BBB on their own. researchgate.netnih.gov For instance, studies have demonstrated the ability of N-methyl-phenylalanine-rich peptides to transport molecules like GABA, nipecotic acid, and 5-aminolevulinic acid across in vitro BBB models. researchgate.netnih.gov This approach opens up new possibilities for treating a range of neurological disorders by enabling the delivery of previously excluded therapeutics to the brain. researchgate.netnih.govnih.gov

| Peptide Shuttle | Cargo Molecule | Outcome |

| N-MePhe-(N-MePhe)3-CONH2 | GABA, Nip, ALA | Successful passive transfer across in vitro BBB models. researchgate.netnih.gov |

| Cha-(N-MePhe)3-CONH2 | GABA, Nip, ALA | Successful passive transfer across in vitro BBB models. nih.gov |

| 2Nal-(N-MePhe)3-CONH2 | GABA, Nip, ALA | Successful passive transfer across in vitro BBB models. nih.gov |

Influence of this compound on Receptor Selectivity and Binding Affinity in Peptide Agonists/Antagonists

The incorporation of this compound can significantly influence the binding affinity and selectivity of peptide ligands for their target receptors. researchgate.netnih.gov The N-methyl group restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation that is optimal for receptor binding. peptide.com This conformational constraint can lead to enhanced potency and, in some cases, a shift in activity from an agonist to an antagonist, or vice versa. researchgate.netpeptide.com For example, the strategic placement of this compound has been used to develop highly potent and selective antagonists for the melanocortin-4 receptor (MC4R) and CCR3 receptor. acs.orgnih.gov The precise impact of this modification depends on the specific peptide sequence and the receptor's structural requirements. nih.gov

This compound in the Design of Enzyme Inhibitors and Biologically Active Peptides

The structural and stability-enhancing properties of this compound make it a valuable building block in the design of enzyme inhibitors and other biologically active peptides. researchgate.net By mimicking the transition state of an enzymatic reaction or by occupying the active site with high affinity, peptides containing this compound can act as potent and specific inhibitors. For example, short peptides incorporating this modified amino acid have demonstrated inhibitory activity against enzymes like pancreatic lipase and α-amylase. nih.govmdpi.com This approach is being explored for the development of therapeutics for conditions such as obesity and diabetes.

Conformational Control and Secondary Structure Induction via this compound Incorporation (e.g., α-Helical Peptidomimetics)

The introduction of this compound provides a powerful tool for controlling the secondary structure of peptides. The steric bulk of the N-methyl group can favor specific dihedral angles, thereby inducing or stabilizing particular conformations such as β-turns or helical structures. nih.gov While the primary focus has often been on increasing stability and permeability, the conformational constraints imposed by N-methylation are also exploited to design peptidomimetics that mimic the secondary structures of larger proteins, such as α-helices. researchgate.net This is particularly relevant for targeting protein-protein interactions that are mediated by helical domains.

Development of this compound Containing Peptidomimetics for Specific Biological Targets (e.g., HIV-1 Capsid Inhibitors, Antifungal Agents)

The versatility of this compound is further highlighted by its incorporation into peptidomimetics targeting a diverse range of biological entities. A notable example is in the development of HIV-1 capsid inhibitors. nih.govnih.gov These compounds, which often feature a phenylalanine core, are designed to bind to the viral capsid protein, disrupting its assembly and function at multiple stages of the viral life cycle. nih.gov The inclusion of this compound can enhance the binding affinity and pharmacokinetic properties of these inhibitors.

Furthermore, dipeptides containing derivatives of (S)-phenylalanine, including N-methylated versions, have been synthesized and evaluated for their antifungal activity. pensoft.net Studies have shown that these compounds can exhibit inhibitory effects against various pathogenic fungal strains, such as Penicillium aurantiogriseum and Ulocladium botrytis. pensoft.netresearchgate.netresearchgate.net This research opens avenues for the development of novel antifungal agents based on peptidomimetic scaffolds.

| Compound Class | Target | Mechanism of Action | Example Application |

| Phenylalanine-derived peptidomimetics | HIV-1 Capsid Protein | Binds to the capsid protein, disrupting assembly and function. nih.gov | Anti-HIV therapeutics. nih.govnih.gov |

| Dipeptides containing (S)-phenylalanine derivatives | Fungal cell components | Inhibition of fungal growth. pensoft.netresearchgate.net | Antifungal agents. pensoft.netresearchgate.net |

Application of this compound as a Chiral Building Block in Complex Organic Synthesis

Beyond its role in peptidomimetics, this compound serves as a valuable chiral building block in the asymmetric synthesis of complex organic molecules, particularly natural products and their analogs. The inherent chirality of this amino acid derivative, derived from the naturally occurring L-phenylalanine, provides a stereochemical scaffold upon which intricate molecular architectures can be constructed with a high degree of stereocontrol. This approach, often referred to as utilizing the "chiral pool," is a powerful strategy in organic synthesis, as it leverages the readily available enantiopure starting materials from nature to create stereochemically defined products. researchgate.net

The general strategy for employing amino acids from the chiral pool, such as this compound, involves protecting the functional groups (the carboxylic acid and the secondary amine) and then utilizing the inherent stereocenter to direct the stereochemical outcome of subsequent reactions. This can involve diastereoselective alkylations, aldol reactions, or other carbon-carbon bond-forming reactions where the existing chiral center influences the formation of new stereocenters.

While the primary application of this compound remains in the realm of peptide and peptidomimetic chemistry, its utility as a chiral building block in the broader context of organic synthesis is an area of ongoing exploration. The ability to introduce a specific stereocenter with an attached phenylmethyl and N-methyl functionality makes it a potentially versatile tool for the construction of a variety of chiral molecules, including alkaloids and other nitrogen-containing natural products.

| Compound Name |

|---|

| This compound |

| (S)-Boc-N-methyl-p-benzoyl-phenylalanine |

| Substance P |

| Pepticinnamin E |

| L-phenylalanine |

Synthesis and Research Exploration of Advanced N Methyl 2 Phenylalanine Derivatives and Analogues

Novel N-Methyl-2-phenylalanine Analogue Synthesis and Structural Characterization

The synthesis of novel this compound analogues is a significant area of research, driven by the desire to create peptides with enhanced pharmacological properties. N-methylation can increase proteolytic stability and improve cell permeability. Various strategies have been developed for the synthesis of N-methyl amino acids, including those with reactive side chains that require protecting groups.

One common approach involves the use of 5-oxazolidinone (B12669149) intermediates. This method has been successfully applied to the synthesis of N-methyl derivatives of the 20 common L-amino acids. For instance, a concise and efficient large-scale preparation of N-methyl-L-phenylalanine has been developed for use in the total synthesis of natural products like pepticinnamin E. asianpubs.org Other methods include reductive amination of O'Donnell's Schiff base amino esters and reductive methylation of amino groups on a solid phase.

Recent advancements in synthetic methodology have focused on C-H functionalization to introduce diverse functionalities onto the phenylalanine scaffold. For example, palladium-catalyzed ortho-C(sp2)–H olefination and amination of phenylalanine have been achieved, providing access to indolines and olefinated derivatives. acs.org Furthermore, photoredox catalysis has enabled the site-selective bioconjugation of phenylalanine. chemrxiv.orgresearchgate.net

Structural characterization of these analogues is crucial for understanding their conformational preferences and biological activity. X-ray crystallography and NMR spectroscopy are powerful tools for elucidating the three-dimensional structures of these molecules. For example, X-ray structure determinations of N-methylated cyclic dipeptides derived from phenylalanine have revealed that they often assume chair structures with axial dispositions of the substituents. acs.org

Table 1: Synthetic Methods for this compound and its Analogues

| Method | Description | Key Features |

|---|---|---|

| 5-Oxazolidinone Intermediates | A widely used strategy for preparing N-methyl amino acids suitable for peptide synthesis. asianpubs.orgresearchgate.net | Efficient and applicable to a range of amino acids. asianpubs.orgresearchgate.net |

| Reductive Amination | Involves the reaction of an amino acid with an aldehyde or ketone in the presence of a reducing agent. researchgate.net | Good to excellent yields and high purity. researchgate.net |

| Fukuyama Amine Synthesis | A method for preparing Fmoc N-methyl amino acids on a solid support. asianpubs.org | Suitable for solid-phase peptide synthesis. asianpubs.org |

| C-H Functionalization | Direct modification of C-H bonds to introduce new functional groups. acs.orgacs.org | Allows for late-stage diversification of complex molecules. acs.orgacs.org |

| Photoredox Catalysis | Utilizes visible light to promote chemical reactions for bioconjugation. chemrxiv.orgresearchgate.net | Mild reaction conditions and high site-selectivity. chemrxiv.orgresearchgate.net |

Incorporation of this compound into Cyclic Peptides and Depsipeptides for Structural Studies

The incorporation of this compound into cyclic peptides and depsipeptides is a valuable strategy for studying their conformation and biological activity. N-methylation can significantly influence the conformational preferences of the peptide backbone, often inducing β-turn structures. researchgate.net This conformational constraint can lead to enhanced receptor binding affinity and selectivity.

Cyclic peptides containing this compound have been shown to exhibit a range of biological activities. For example, cyclic dipeptides (diketopiperazines) based on phenylalanine are effective low molecular weight hydrogelators. nih.gov The N-methylation of cyclic peptides can also improve their pharmacokinetic properties, such as metabolic stability and membrane permeability, and in some cases, even confer oral bioavailability. researchgate.net

Structural studies of these modified peptides are essential for understanding the relationship between their conformation and function. Techniques such as X-ray crystallography and NMR spectroscopy are employed to determine their three-dimensional structures in detail. acs.orgacs.org Conformational analysis of cyclic peptides containing this compound has revealed that the N-methyl group can restrict the rotation around the Cα-N bond, leading to a more rigid backbone structure.

Depsipeptides, which contain both amide and ester bonds, are another class of molecules where the incorporation of this compound has been explored. N-methylated amino acids are found in naturally occurring depsipeptides that are used as drugs. nih.gov The presence of N-methyl groups can enhance the stability of these molecules against proteolytic degradation. nih.gov

Table 2: Impact of this compound Incorporation on Peptide Properties

| Peptide Type | Effect of N-Methylation | Research Application |

|---|---|---|

| Cyclic Peptides | Induces β-turn conformations, enhances metabolic stability and membrane permeability. researchgate.netresearchgate.net | Development of orally bioavailable therapeutics. researchgate.net |

| Depsipeptides | Increases stability against proteolytic degradation. nih.gov | Design of novel drug candidates. nih.gov |

| Linear Peptides | Perturbs β-turn conformations, can improve bioavailability. researchgate.net | Structure-activity relationship studies. researchgate.net |

Investigation of Side-Chain Modifications on this compound Derivatives and their Research Implications

Modifications to the side chain of this compound derivatives offer a powerful tool for probing molecular interactions and developing novel research tools. These modifications can range from simple substitutions on the phenyl ring to the introduction of more complex functional groups.

One area of investigation involves the synthesis of phenylalanine analogues with trifluoromethyl ketones in the side chain. These derivatives can be used for the in situ generation of dioxiranes for oxidation catalysis. nih.gov The synthesis of these analogues often employs a masked ketone strategy and a Negishi cross-coupling reaction. nih.gov

Another approach involves the introduction of methyl groups at various positions on the phenylalanine ring. These "methyl probes" can be used to explore the hydrophobic core dynamics of proteins. By systematically moving the methyl group around the ring, researchers can gain insights into the rotational mobility of the phenyl side chain and its interactions with the surrounding protein environment. rsc.orgnih.gov

Furthermore, the synthesis of functionalized phenylalanine derivatives through ring-opening reactions of 3-arylaziridine-2-carboxylic esters has been explored. This method allows for the introduction of various nucleophiles, leading to a diverse range of β-functionalized α-amino acid derivatives. researchgate.net

The research implications of these side-chain modifications are significant. They provide a means to fine-tune the properties of peptides and proteins, leading to the development of new catalysts, probes for studying protein dynamics, and potentially new therapeutic agents.

Stereoisomeric Variants of this compound in Structure-Activity Relationship (SAR) Studies

The stereochemistry of this compound plays a crucial role in determining the biological activity of peptides and other molecules in which it is incorporated. Structure-activity relationship (SAR) studies involving stereoisomeric variants of this amino acid are therefore essential for understanding its interactions with biological targets and for the design of potent and selective ligands.

The incorporation of both L- and D-isomers of N-methyl-phenylalanine into peptides can have profound effects on their conformation and biological activity. For example, in vasopressin analogues, the modification of positions 2 and 3 with N-methylphenylalanine or its enantiomer led to different solution conformations as determined by 2D NMR spectroscopy. researchgate.net

In the context of endomorphin-2 analogues, the incorporation of (Z)-α,β-didehydro-phenylalanine (ΔZPhe), a conformationally constrained analogue of phenylalanine, at different positions in the peptide sequence resulted in significant differences in opioid receptor binding affinity and selectivity. nih.gov The analogue with ΔZPhe at position 4 showed high µ opioid receptor selectivity and agonist activity comparable to the native peptide, while modifications at position 3 were detrimental to activity. nih.gov

Furthermore, studies on almiramide, a class of N-methylated lipopeptides with anti-leishmanial activity, have shown that the position of the N-methyl group is critical for potency. Derivatives with a single methyl group on either the first or fifth residue amide nitrogen exhibited greater activity than the permethylated peptides. nih.gov

These examples highlight the importance of considering stereochemistry in the design of this compound-containing compounds. SAR studies that systematically explore the effects of different stereoisomers are crucial for optimizing the biological activity and selectivity of these molecules.

Functionalization of this compound for Bioconjugation and Probe Development

The functionalization of this compound is a key strategy for the development of bioconjugates and molecular probes. By introducing reactive functional groups onto the amino acid, it can be covalently attached to other molecules, such as proteins, peptides, or fluorescent dyes.

One approach to functionalization is through C-H activation, which allows for the direct introduction of new chemical moieties onto the phenyl ring of phenylalanine. This has been used to synthesize a variety of functionalized derivatives, including those that can be used for bioconjugation. acs.org For instance, palladium-catalyzed reactions have been employed for the site-selective amination and olefination of phenylalanine. acs.org

Photoredox catalysis offers another powerful method for the site-selective bioconjugation of phenylalanine. chemrxiv.orgresearchgate.net This technique uses visible light to generate a reactive intermediate that can then be captured by a nucleophile, leading to the formation of a stable conjugate. This method has been successfully applied to peptides and proteins under mild conditions. chemrxiv.org

The development of unnatural amino acids with bio-orthogonal side chains is another important area of research. These amino acids can be incorporated into proteins using genetic engineering techniques and then selectively modified with a probe or other molecule of interest. Examples of such functional groups include azides, alkynes, and ketones. nih.gov

These functionalized this compound derivatives have a wide range of applications in chemical biology. They can be used to label proteins for imaging studies, to create antibody-drug conjugates for targeted therapy, and to develop new assays for studying protein function.

Table of Compounds

| Compound Name | |

|---|---|

| This compound | |

| Pepticinnamin E | |

| (Z)-α,β-didehydro-phenylalanine | |

| Almiramide | |

| Vasopressin |

Q & A

Q. What are the standard synthetic routes for N-methyl-2-phenylalanine, and how are reaction conditions optimized?

this compound is typically synthesized via alkylation or acylation of phenylalanine derivatives. For example, N-acylation can be achieved using acetic anhydride under alkaline conditions (e.g., NaOH) in aqueous or organic solvents. Reaction optimization involves controlling temperature, stoichiometry, and solvent polarity to minimize side products like over-acylated derivatives or racemization . Characterization via TLC and titration ensures reaction completion and purity .

Q. What spectroscopic techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, identifying methyl group integration and aromatic proton environments. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy confirms functional groups like amide bonds. For chiral purity, polarimetry or chiral HPLC may be employed .

Q. What safety protocols are essential when handling this compound in the lab?

Use fume hoods, gloves, and protective eyewear to avoid inhalation or skin contact. Local exhaust ventilation is recommended during synthesis. Safety showers and emergency eye-wash stations should be accessible. Store the compound in a cool, dry environment, away from oxidizers, and follow institutional hazardous material guidelines .

Q. How is the purity of this compound assessed experimentally?

Acid-base titration quantifies free amino groups to assess acetylation completeness. Chromatographic methods (HPLC, TLC) evaluate purity, while melting point analysis identifies impurities. For advanced purity checks, elemental analysis or X-ray crystallography may be used .

Q. What are the primary biochemical applications of this compound?

It serves as a building block in peptide synthesis, particularly for modifying side-chain properties or enhancing metabolic stability. Derivatives are explored in antimicrobial and anticancer drug development due to their structural mimicry of natural amino acids .

Advanced Research Questions

Q. How can contradictory NMR data during this compound synthesis be resolved?

Contradictions in integration ratios or unexpected splitting patterns may arise from solvent impurities, residual water, or diastereomer formation. Dry solvents, rigorous drying of intermediates, and 2D NMR (e.g., COSY, HSQC) can clarify structural assignments. Cross-referencing with computational simulations (e.g., DFT) aids in peak assignment .

Q. What strategies mitigate side reactions during N-methylation of phenylalanine derivatives?

Side reactions like over-methylation or racemization are minimized by using controlled reagent addition (e.g., slow syringe addition of acetic anhydride) and low temperatures. Catalytic bases (e.g., DMAP) or protecting groups (e.g., Fmoc) enhance selectivity. Monitoring via real-time IR or in-situ pH probes helps track reaction progress .

Q. How can enantiomeric purity be improved in asymmetric synthesis of this compound?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., organocatalysts) direct stereochemistry. Dynamic kinetic resolution (DKR) or enzymatic methods (e.g., lipases) may also enhance enantiomeric excess (ee). Chiral HPLC or capillary electrophoresis validates purity .

Q. What experimental design considerations are critical for scaling up this compound synthesis?

Scaling requires optimizing heat dissipation (e.g., using jacketed reactors) and solvent recovery systems. Safety assessments for exothermic reactions and byproduct management (e.g., quenching protocols for excess acetic anhydride) are essential. Process analytical technology (PAT) ensures consistency in yield and purity .

Q. How do computational methods aid in predicting this compound reactivity and stability?

Density Functional Theory (DFT) simulations model reaction pathways, transition states, and thermodynamic stability. Molecular dynamics (MD) studies predict solubility and aggregation behavior. These tools guide solvent selection, catalyst design, and stability testing under varying pH/temperature conditions .

Methodological Notes

- Reproducibility : Document reagent sources (e.g., Sigma-Aldridch for phenylalanine), solvent lot numbers, and equipment calibration details to ensure reproducibility .

- Data Reporting : Follow NIH guidelines for preclinical studies, including statistical methods (e.g., IC₅₀ calculations) and negative controls .

- Ethical Compliance : Adhere to IUPAC naming conventions and declare conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.